molecular formula C20H34O10 B12680281 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl diacrylate CAS No. 85136-59-0

3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl diacrylate

Cat. No.: B12680281
CAS No.: 85136-59-0
M. Wt: 434.5 g/mol
InChI Key: PVZDCNHDGLMRSP-UHFFFAOYSA-N
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Description

3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl diacrylate is an organic compound that belongs to the class of dialkyl ethers. It is characterized by the presence of multiple ether linkages and acrylate groups, making it a versatile compound in various chemical applications .

Preparation Methods

The synthesis of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl diacrylate typically involves the reaction of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl diacrylate can undergo various chemical reactions, including:

Common reagents used in these reactions include radical initiators for polymerization, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions include polymers, substituted ethers, and oxidized or reduced derivatives .

Scientific Research Applications

3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl diacrylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl diacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate groups react with radical initiators to form free radicals, which then propagate the polymerization process. The resulting polymers have unique mechanical and chemical properties that make them suitable for various applications .

Comparison with Similar Compounds

Similar compounds to 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl diacrylate include:

The uniqueness of this compound lies in its specific chain length and the presence of multiple ether linkages, which impart distinct physical and chemical properties compared to its analogs .

Properties

CAS No.

85136-59-0

Molecular Formula

C20H34O10

Molecular Weight

434.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate

InChI

InChI=1S/C20H34O10/c1-3-19(21)29-17-15-27-13-11-25-9-7-23-5-6-24-8-10-26-12-14-28-16-18-30-20(22)4-2/h3-4H,1-2,5-18H2

InChI Key

PVZDCNHDGLMRSP-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOCCOCCOCCOCCOCCOCCOC(=O)C=C

Origin of Product

United States

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